Cas no 1484-05-5 (Ethanone,1-(9-methyl-9H-carbazol-3-yl)-)

Ethanone,1-(9-methyl-9H-carbazol-3-yl)- is a specialized organic compound featuring a carbazole core substituted with a methyl group at the 9-position and an acetyl moiety at the 3-position. This structure imparts unique photophysical and electronic properties, making it valuable in materials science, particularly in the development of organic semiconductors, optoelectronic devices, and fluorescent probes. The carbazole scaffold enhances thermal and chemical stability, while the acetyl group offers reactivity for further functionalization. Its well-defined molecular architecture ensures consistent performance in applications such as OLEDs, photovoltaic materials, and advanced polymer synthesis. The compound is characterized by high purity and reproducibility, meeting stringent research and industrial requirements.
Ethanone,1-(9-methyl-9H-carbazol-3-yl)- structure
1484-05-5 structure
Product name:Ethanone,1-(9-methyl-9H-carbazol-3-yl)-
CAS No:1484-05-5
MF:C15H13NO
MW:223.26982
CID:169925
PubChem ID:274869

Ethanone,1-(9-methyl-9H-carbazol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(9-methyl-9H-carbazol-3-yl)-
    • 1-(9-METHYL-9 H -CARBAZOL-3-YL)-ETHANONE
    • 1-(9-methylcarbazol-3-yl)ethanone
    • 1-(9-Methyl-9H-carbazol-3-yl)ethanone
    • 1-(9-Methyl-carbazol-3-yl)-aethanon
    • 1-(9-methyl-carbazol-3-yl)-ethanone
    • 3-Acetyl-9-methyl-carbazol
    • 3-Acetyl-9-methylcarbazole
    • AC1L6V27
    • AC1Q5GPL
    • Ambcb5100177
    • CBMicro_003619
    • CTK4C5798
    • NSC121198
    • SureCN2026269
    • 3-Acetyl-9-methyl-9H-carbazole
    • 1-(9-Methyl-9H-carbazol-3-yl)ethanone #
    • DTXSID80298160
    • NSC 121198
    • MFCD00814784
    • SMSF0003185
    • RMOVJQZTZDJESW-UHFFFAOYSA-N
    • 1-(9-methyl-9 h-carbazol-3-yl)-ethanone
    • CB05379
    • AKOS001689983
    • 6,8-Dichlorochromone-2-carboxylicacid
    • SCHEMBL2026269
    • 1-(9-methyl-9H-carbazol-3-yl)ethan-1-one
    • FT-0633594
    • NSC-121198
    • BIM-0003522.P001
    • Q63399330
    • A911335
    • 1-(9-Methyl-9H-carbazol-3-yl)-ethanone
    • 1484-05-5
    • Cambridge id 5100177
    • MDL: MFCD00814784
    • Inchi: InChI=1S/C15H13NO/c1-10(17)11-7-8-15-13(9-11)12-5-3-4-6-14(12)16(15)2/h3-9H,1-2H3
    • InChI Key: RMOVJQZTZDJESW-UHFFFAOYSA-N
    • SMILES: CC(C1=CC2=C(C=C1)N(C)C3=C2C=CC=C3)=O

Computed Properties

  • Exact Mass: 223.09979
  • Monoisotopic Mass: 223.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • PSA: 22
  • LogP: 3.53410

Ethanone,1-(9-methyl-9H-carbazol-3-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A697525-1g
1-(9-Methyl-9H-carbazol-3-yl)ethanone
1484-05-5 97%
1g
$806.0 2024-04-23
Chemenu
CM505805-1g
1-(9-Methyl-9H-carbazol-3-yl)ethanone
1484-05-5 97%
1g
$*** 2023-03-30

Ethanone,1-(9-methyl-9H-carbazol-3-yl)- Related Literature

Additional information on Ethanone,1-(9-methyl-9H-carbazol-3-yl)-

Professional Introduction to Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- (CAS No. 1484-05-5)

Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- (CAS No. 1484-05-5) is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its versatile applications and potential in drug development. The compound belongs to the class of carbazole derivatives, which are known for their broad spectrum of biological activities and pharmacological properties.

The structural composition of Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- includes a carbazole core substituted with a methyl group at the 9-position and an ethylidene group at the 1-position. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel bioactive agents. The carbazole moiety, in particular, is well-documented for its role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects.

In recent years, significant advancements have been made in understanding the pharmacological significance of carbazole derivatives. Research has highlighted the ability of these compounds to interact with multiple biological targets, thereby exhibiting a wide range of therapeutic potential. For instance, studies have demonstrated that certain carbazole-based molecules can inhibit the activity of kinases and other enzymes involved in cancer progression. This has spurred interest in exploring derivatives like Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- as potential candidates for oncology treatments.

The synthesis of Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- involves sophisticated organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of the carbazole ring to introduce the methyl group at the 9-position. Subsequent steps involve the addition of an ethylidene group at the 1-position, often through condensation reactions or metal-catalyzed coupling processes. The efficiency and yield of these synthetic routes are critical factors that influence the scalability and cost-effectiveness of producing this compound for research and commercial purposes.

One of the most compelling aspects of Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- is its potential as a lead compound for drug discovery. Researchers have leveraged its structural features to develop analogs with enhanced biological activity and improved pharmacokinetic profiles. For example, modifications to the substituents on the carbazole ring have been shown to modulate binding affinity to specific protein targets, thereby fine-tuning therapeutic effects. Such modifications are often guided by computational modeling and high-throughput screening techniques, which enable rapid identification of promising candidates.

The pharmacological evaluation of Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- has revealed several interesting properties. Preclinical studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines while maintaining relatively low toxicity towards normal cells. This selective toxicity makes it an attractive candidate for further development into an anticancer therapeutic agent. Additionally, preliminary evidence suggests that it may possess anti-inflammatory properties, which could make it useful in treating inflammatory diseases such as rheumatoid arthritis.

The role of computational chemistry in studying Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- cannot be overstated. Advanced computational methods allow researchers to predict molecular interactions, optimize synthetic pathways, and design novel derivatives with desired properties. For instance, molecular dynamics simulations have been employed to understand how this compound binds to biological targets at an atomic level. These insights are invaluable for guiding experimental efforts and accelerating the drug discovery process.

In conclusion, Ethanone, 1-(9-methyl-9H-carbazol-3-yl)- (CAS No. 1484-05-5) represents a promising compound in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel drugs. As research in this area continues to evolve, it is likely that new applications and derivatives will emerge, further solidifying its importance in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1484-05-5)Ethanone,1-(9-methyl-9H-carbazol-3-yl)-
A911335
Purity:99%
Quantity:1g
Price ($):725.0